An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Modern Chemistry
An In-depth Technical Guide to 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline: Synthesis, Properties, and Applications in Modern Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic incorporation of fluorine-containing moieties into molecular scaffolds has become a cornerstone of modern medicinal chemistry and materials science.[1] The trifluoromethyl (CF₃) group, in particular, is prized for its ability to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1] This guide provides a comprehensive technical overview of a specialized derivative, 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline. While this compound is not extensively cataloged in mainstream chemical literature, its structural motifs suggest significant potential as a building block in the synthesis of novel pharmaceuticals and advanced materials. This document, therefore, serves as a detailed scientific treatise on its proposed synthesis, predicted physicochemical and spectroscopic properties, potential applications, and essential safety protocols, based on established principles of organic chemistry and data from closely related analogues.
Predicted Physicochemical Properties
The properties of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline can be expertly predicted by analyzing its constituent functional groups. The trifluoromethyl group is a strong electron-withdrawing group, which will decrease the basicity of the aniline nitrogen. The methoxypropoxy tail will increase the molecule's lipophilicity and may influence its solubility and crystalline nature.
| Property | Predicted Value/Description | Rationale |
| Molecular Formula | C₁₁H₁₄F₃NO₂ | Based on the chemical structure. |
| Molecular Weight | 265.23 g/mol | Calculated from the molecular formula. |
| Appearance | Colorless to pale yellow liquid or low-melting solid | Similar trifluoromethylated anilines are often liquids or low-melting solids.[2][3] |
| Boiling Point | > 200 °C | Expected to be higher than simpler anilines due to increased molecular weight. |
| Solubility | Soluble in common organic solvents (e.g., DCM, THF, methanol); Insoluble in water. | The hydrophobic trifluoromethyl group and the alkoxy chain reduce water solubility.[4] |
| pKa (of the anilinium ion) | ~3-4 | The electron-withdrawing CF₃ group significantly reduces the basicity of the aniline nitrogen compared to aniline (pKa ~4.6).[1] |
Synthesis Protocol
The synthesis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline can be logically approached through a two-step process, beginning with a commercially available precursor, followed by a classic ether synthesis.
Part 1: Synthesis of the Precursor - 4-Amino-3-(trifluoromethyl)phenol
The starting material for the proposed synthesis is 4-amino-3-(trifluoromethyl)phenol. This compound can be synthesized via the reduction of 3-trifluoromethyl-4-nitrophenol.[5]
Experimental Protocol:
-
To a solution of 3-trifluoromethyl-4-nitrophenol (1.0 eq) in methanol, add 10% palladium on carbon (Pd/C) (0.1 eq).[5]
-
The reaction mixture is stirred under a hydrogen atmosphere at room temperature for 12 hours.[5]
-
Upon completion, the catalyst is removed by filtration through a pad of celite.
-
The filtrate is concentrated under reduced pressure to yield 4-amino-3-(trifluoromethyl)phenol, which can be used in the next step without further purification.[5]
Part 2: Williamson Ether Synthesis of 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline
The final product is synthesized via a Williamson ether synthesis, a robust and widely used method for preparing ethers.[6][7][8] This reaction involves the deprotonation of the phenol to form a phenoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.[9]
Experimental Protocol:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 4-amino-3-(trifluoromethyl)phenol (1.0 eq) in a suitable aprotic polar solvent such as dimethylformamide (DMF) or acetonitrile.[8][10]
-
Add a slight excess of a base, such as potassium carbonate (K₂CO₃) or sodium hydride (NaH) (1.2 eq), and stir the mixture at room temperature for 30 minutes to an hour to ensure complete deprotonation of the phenolic hydroxyl group.
-
To the resulting phenoxide solution, add 1-bromo-3-methoxypropane (1.1 eq) dropwise.[11][12][13]
-
Heat the reaction mixture to 60-80 °C and monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cool the mixture to room temperature and quench with water.
-
Extract the aqueous layer with an organic solvent such as ethyl acetate or dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to afford pure 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline.
Spectroscopic Characterization
The identity and purity of the synthesized 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline would be confirmed using a suite of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating molecular structure.
¹H NMR:
-
Aromatic Protons: Three distinct signals in the aromatic region (δ 6.5-7.5 ppm).
-
Amine Protons: A broad singlet corresponding to the -NH₂ protons (δ 3.5-4.5 ppm), which is exchangeable with D₂O.
-
Methoxypropoxy Chain:
-
A triplet for the -OCH₂- protons adjacent to the aromatic ring (δ ~4.0 ppm).
-
A multiplet for the central -CH₂- group (δ ~2.0 ppm).
-
A triplet for the terminal -CH₂- group adjacent to the methoxy group (δ ~3.5 ppm).
-
A singlet for the -OCH₃ protons (δ ~3.3 ppm).
-
¹³C NMR:
The chemical shifts of the carbon atoms are influenced by the electronic environment.[14][15]
-
Aromatic Carbons: Six signals in the aromatic region (δ 110-160 ppm). The carbon attached to the CF₃ group will appear at a lower field, and the carbon attached to the nitrogen will be at a higher field.
-
Trifluoromethyl Carbon: A quartet due to coupling with the fluorine atoms.
-
Methoxypropoxy Carbons: Four distinct signals for the carbons of the alkoxy chain.
¹⁹F NMR:
-
A singlet for the -CF₃ group.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule.[16][17][18]
| Functional Group | Characteristic Absorption (cm⁻¹) |
| N-H Stretch (Amine) | Two bands in the range of 3300-3500 cm⁻¹ (asymmetric and symmetric stretching). |
| C-H Stretch (Aromatic) | ~3000-3100 cm⁻¹ |
| C-H Stretch (Aliphatic) | ~2850-2960 cm⁻¹ |
| C=C Stretch (Aromatic) | ~1500-1600 cm⁻¹ |
| C-O Stretch (Ether) | ~1050-1250 cm⁻¹ |
| C-F Stretch | ~1100-1350 cm⁻¹ (strong absorption) |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.[19][20][21][22]
-
Molecular Ion (M⁺): A prominent peak at m/z = 265.
-
Key Fragmentation Pathways:
-
Loss of the methoxypropoxy side chain.
-
Loss of the trifluoromethyl group.
-
Standard fragmentation patterns for anilines, such as the loss of HCN.
-
Potential Applications in Drug Discovery and Development
Trifluoromethylated anilines are a privileged scaffold in medicinal chemistry, serving as key intermediates in the synthesis of a wide range of biologically active compounds.[1][23][24]
-
Kinase Inhibitors: Many kinase inhibitors incorporate a substituted aniline moiety for crucial hydrogen bonding interactions with the hinge region of the kinase domain. The trifluoromethyl group can enhance binding affinity and improve metabolic stability.
-
Agrochemicals: The unique properties imparted by the trifluoromethyl group are also highly desirable in the development of modern herbicides and pesticides.[23]
-
Materials Science: The incorporation of fluorinated groups can enhance the thermal and chemical resistance of polymers.[4]
Safety and Handling
As with any chemical, proper safety precautions must be observed when handling 4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline and its precursors. The safety information provided here is based on data for structurally similar compounds.[25][26][27][28]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.
-
Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.
-
Inhalation: Avoid inhaling vapors or dust. Trifluoromethylated anilines can be toxic if inhaled.[29]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.
-
Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[28]
Conclusion
4-(3-Methoxypropoxy)-2-(trifluoromethyl)aniline represents a promising, albeit under-explored, chemical entity with significant potential as a versatile building block in drug discovery and materials science. This guide provides a comprehensive, scientifically-grounded framework for its synthesis, characterization, and safe handling. The strategic combination of a trifluoromethyl group and an extended alkoxy chain presents a unique set of physicochemical properties that can be exploited in the design of novel molecules with enhanced biological activity and material performance. Further research into the synthesis and applications of this and related compounds is warranted to fully unlock their potential.
References
- Stone, P. J., & Thompson, H. W. (1957). Vibrational band intensities in substituted anilines. Proceedings of the Royal Society of London. Series A. Mathematical and Physical Sciences, 241(1225), 197-208.
- Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
-
TUODA. Material Safety Data Sheet (MSDS) 2-Methyl-3-(trifluoromethyl)aniline. [Link]
- Thornton, D. A. (1976). The Infrared Spectra of Complexes of Variously-Substituted Anilines with Platinum (11) Halides. Transition Metal Chemistry, 1(4), 181-183.
- Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole ‘nitazene’ opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
- Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
-
TUODA. High-Purity 2-Methyl-3-(trifluoromethyl)aniline for Pharmaceutical intermediates Applications. [Link]
-
Sdfine. 3-(TRIFLUOROMETHYL)ANILINE. [Link]
- Al-Ansari, M., Al-Shammari, M., Al-Brahim, J., Al-Harbi, S., Al-Otaibi, T., & Al-Sultan, A. (2024). Antimicrobial Efficacy of Trifluoro-Anilines Against Vibrio Species. Molecules, 29(2), 481.
-
PubChem. 2-(Trifluoromethyl)aniline. [Link]
-
PubChem. 3-(Trifluoromethyl)aniline. [Link]
- Gurka, D. F., & Laska, P. (1982). IR and NMR Correlations for 3-x and 4-x Substituted Anilines. Applied Spectroscopy, 36(2), 192-195.
-
Alfa Aesar. Material Safety Data Sheet - 3-(Trifluoromethyl)aniline. [Link]
- Wang, C., Liu, S., Wang, T., Zhang, Y., & Li, Y. (2023). Trifluoromethylated bioactive molecules and the construction of intricately structured complex N-trifluoroalkyl anilines.
-
WikiEducator. Chapter-20: Infrared spectroscopy (Identifying Compounds or ligands). [Link]
- Glatfelter, G. C., Vandeputte, M. M., Chen, L., Walther, D., Tsai, M. H. M., Shi, L., ... & Baumann, M. H. (2023). Alkoxy chain length governs the potency of 2-benzylbenzimidazole 'nitazene' opioids associated with human overdose. Psychopharmacology, 240(12), 2573-2584.
-
Wikipedia. 3-(Trifluoromethyl)aniline. [Link]
- El-Gamal, M. I., Al-Ameen, M. A., Al-Sha'er, M. A., Al-Otaibi, F. A., Al-Haj, K. S., Al-Karam, L. A., ... & Abdel-Maksoud, M. S. (2018). Discovery of 4-alkoxy-2-aryl-6,7-dimethoxyquinolines as a new class of topoisomerase I inhibitors endowed with potent in vitro anticancer activity. Molecules, 23(9), 2154.
- Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., Al-Obaid, A. M., El-Azab, A. S., & El-Tahir, K. E. H. (2016). Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives. Journal of enzyme inhibition and medicinal chemistry, 31(sup2), 111-118.
- Aboa, K. B., & El-Kadi, A. O. S. (2018). Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity. Molecules, 23(9), 2110.
-
Chemistry Steps. The Williamson Ether Synthesis. [Link]
- Skvarchenko, V. R., & Shalaev, V. K. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Journal of Pharmaceutical and Biomedical Analysis, 135, 134-139.
- Fluorine Notes. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138(5-6).
-
Wikipedia. Williamson ether synthesis. [Link]
-
BYJU'S. Williamson Ether Synthesis reaction. [Link]
-
Chemistry LibreTexts. Williamson Ether Synthesis. [Link]
- Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2024). Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils. Analytical Chemistry.
-
University of Richmond. Organic Chemistry Williamson Ether Synthesis. [Link]
- Zhang, Y., Li, Y., Wang, Y., Zhang, Y., & Li, Y. (2021). Synthesis, Anti-Proliferative Evaluation and Mechanism of 4-Trifluoro Methoxy Proguanil Derivatives with Various Carbon Chain Length. Molecules, 26(19), 5849.
- Schlosser, M. (2008). Trifluoromethyl ethers–synthesis and properties of an unusual substituent. Beilstein journal of organic chemistry, 4(1), 1-13.
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectra. [Link]
- Liu, X., Xu, C., Wang, M., & Liu, Q. (2015). A new method for synthesis of trifluoromethyl-substituted phenols and anilines. The Journal of organic chemistry, 80(2), 1134-1141.
- Google Patents. CN103819349A - Preparation method of 4-(difluoromethoxy)aniline.
-
European Patent Office. EP4029849A1 - METHOD FOR PREPARING M-TRIFLUOROMETHYLPHENOL. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 2-(Trifluoromethyl)aniline | C7H6F3N | CID 6922 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 3-(Trifluoromethyl)aniline - Wikipedia [en.wikipedia.org]
- 4. tuodaindus.com [tuodaindus.com]
- 5. 4-AMINO-3-(TRIFLUOROMETHYL)PHENOL CAS#: 445-04-5 [m.chemicalbook.com]
- 6. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]
- 7. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 8. byjus.com [byjus.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. scholarship.richmond.edu [scholarship.richmond.edu]
- 11. 1-bromo-3-methoxypropane | 36865-41-5 | Chemical Bull Pvt. Ltd. [chemicalbull.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. 1-Bromo-3-methoxypropane | CAS 36865-41-5 | SCBT - Santa Cruz Biotechnology [scbt.com]
- 14. OPG [opg.optica.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. royalsocietypublishing.org [royalsocietypublishing.org]
- 17. tandfonline.com [tandfonline.com]
- 18. wikieducator.org [wikieducator.org]
- 19. researchgate.net [researchgate.net]
- 20. Trifluoromethylphenyl-Induced Specific Acyl Chain Fragmentation in Liquid Chromatography Mass Spectrometry for Free Furan Fatty Acid Screening in Fish Oils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. chem.libretexts.org [chem.libretexts.org]
- 23. chemimpex.com [chemimpex.com]
- 24. Design, synthesis, and antibacterial activity of N-(trifluoromethyl)phenyl substituted pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 25. pdf.benchchem.com [pdf.benchchem.com]
- 26. tuodaindus.com [tuodaindus.com]
- 27. abdurrahmanince.net [abdurrahmanince.net]
- 28. datasheets.scbt.com [datasheets.scbt.com]
- 29. 3-(Trifluoromethyl)aniline | C7H6F3N | CID 7375 - PubChem [pubchem.ncbi.nlm.nih.gov]
